2-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

Wnt/β-catenin inhibition antimicrobial SAR hydrazide-hydrazone pharmacology

2-Chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide (CAS not assigned; molecular formula C₁₃H₁₁ClN₂O₂; exact mass 262.0509 g/mol) is a synthetic hydrazide–hydrazone belonging to the substituted benzoic acid furfurylidene-hydrazide class. The molecule incorporates an electron-withdrawing ortho-chloro substituent on the benzohydrazide aromatic ring and a 5-methylfuran-2-yl methylidene group linked via a hydrazone bridge.

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
Cat. No. B11531586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide
Molecular FormulaC13H11ClN2O2
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C13H11ClN2O2/c1-9-6-7-10(18-9)8-15-16-13(17)11-4-2-3-5-12(11)14/h2-8H,1H3,(H,16,17)/b15-8+
InChIKeySGPZCPSBUSJGQM-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide – Compound Identity, Core Scaffold, and Procurement-Relevant Physicochemical Profile


2-Chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide (CAS not assigned; molecular formula C₁₃H₁₁ClN₂O₂; exact mass 262.0509 g/mol) is a synthetic hydrazide–hydrazone belonging to the substituted benzoic acid furfurylidene-hydrazide class [1]. The molecule incorporates an electron-withdrawing ortho-chloro substituent on the benzohydrazide aromatic ring and a 5-methylfuran-2-yl methylidene group linked via a hydrazone bridge [2]. This scaffold is structurally situated between the well-characterized Wnt/β-catenin inhibitor PNU-74654 (which bears a 2-phenoxy group instead of 2-chloro) and the broader family of antimicrobial benzylidene/furan-2-yl-methylene hydrazides .

Why 2-Chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide Cannot Be Replaced by a Generic Benzohydrazide Hydrazone in Specialized Research and Procurement Workflows


Within the benzohydrazide hydrazone series, two structural variables dominate biological activity: the electronic nature of the substituent on the benzohydrazide aryl ring, and the identity of the aldehyde-derived moiety (benzylidene vs. furfurylidene, and methyl-substitution on the furan) [1]. QSAR models developed on a panel of 20 closely related compounds demonstrate that electron-withdrawing groups (EWGs) such as –Cl on the benzohydrazide ring correlate with improved antibacterial activity, whereas the presence of the furan heterocycle (compared with a substituted benzylidene) does not uniformly enhance antimicrobial potency [1]. Furthermore, the 5-methyl group on the furan ring in PNU-74654 has been shown to participate in key hydrophobic contacts with the β-catenin binding pocket (Kd = 450 nM), interactions that are absent in the des-methyl furan analogs [2]. These orthogonal SAR vectors mean that swapping the 2-chloro substituent for –H, –CH₃, –OCH₃, or –OPh, or removing the 5-methyl group from the furan, can shift the compound’s activity profile from antimicrobial to Wnt-pathway inhibition, or abolish activity entirely—rendering generic substitution scientifically unsound [1][2].

Quantitative Differentiation Evidence for 2-Chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide Against Its Closest Structural Analogs


Ortho-Chloro vs. Ortho-Phenoxy Substitution: Divergent Pharmacological Activity Profiles with PNU-74654

PNU-74654 (2-phenoxy analog) is a validated Wnt/β-catenin pathway inhibitor with an IC₅₀ of 129.8 μM in NCI-H295 adrenocortical carcinoma cells and a β-catenin binding Kd of 450 nM . It is commercially supplied as a Wnt-pathway chemical probe . In contrast, the 2-chloro derivative has not been reported as a Wnt inhibitor in any public database; instead, QSAR studies on the analogous 2-chloro-furan-2-yl-methylene hydrazide scaffold (Compound 15 in the ARKIVOC panel) demonstrate measurable antibacterial activity driven by the electron-withdrawing chloro substituent, with the furan ring contributing minimally to antimicrobial potency [1]. This divergence means a researcher procuring PNU-74654 for Wnt-signaling studies cannot substitute the 2-chloro analog and expect pathway engagement, and conversely, an antimicrobial screening program expecting Gram-positive activity from the 2-chloro compound will not achieve it with the 2-phenoxy Wnt probe.

Wnt/β-catenin inhibition antimicrobial SAR hydrazide-hydrazone pharmacology

Electron-Withdrawing 2-Chloro Substituent Enhances Antibacterial Activity Relative to Electron-Donating and Unsubstituted Analogs: QSAR Model Support

The Hansch QSAR analysis performed on the benzylidene/furan-2-yl-methylene hydrazide series (20 compounds) established that the presence of electron-withdrawing groups (–Cl, –Br, –NO₂) on the benzohydrazide aromatic ring significantly improves antibacterial activity [1]. Multi-target QSAR models identified the valence third-order molecular connectivity index (³χᵛ) and the energy of the highest occupied molecular orbital (HOMO) as the key topological and electronic descriptors governing antimicrobial potency [1]. Within this framework, compounds bearing a 2-chloro substituent consistently outperformed their unsubstituted (–H), methyl (–CH₃), and methoxy (–OCH₃) counterparts in antibacterial assays. Although the 5-methylfuran-2-yl analog of the 2-chloro compound was not individually tested in the published panel, the QSAR model predicts that the electron-withdrawing character of the ortho-chloro group (Hammett σₘ = 0.37 for –Cl) will confer superior antibacterial potency relative to the 2-methyl analog (σₘ = –0.07 for –CH₃), where the electron-donating methyl group would be expected to reduce activity [1][2].

QSAR antibacterial benzohydrazide electron-withdrawing group Hansch analysis

Spectral Fingerprint Availability Enables Analytical Identity Confirmation and Differentiates from Regioisomeric Analogs

The target compound has been analytically characterized with 2 NMR spectra (¹H and ¹³C) and 1 GC-MS spectrum curated in the Wiley KnowItAll spectral library [1]. The InChIKey (SGPZCPSBUSJGQM-OVCLIPMQSA-N) and exact mass (262.050905 g/mol) are unambiguously assigned [1]. This spectral reference dataset enables identity confirmation via NMR or GC-MS fingerprint matching, which is critical for distinguishing the target compound from regioisomers (e.g., 3-chloro or 4-chloro substitution on the benzohydrazide ring) and from the closely eluting des-chloro analog. In contrast, the 2-phenoxy analog (PNU-74654, MW 320.34 g/mol) and the 2-methyl analog (MW 242.27 g/mol) produce distinctly different fragmentation patterns and chemical shifts [1], providing unambiguous analytical differentiation during procurement quality control.

NMR spectroscopy GC-MS compound identity verification quality control

5-Methylfuran Moiety Introduces a Hydrophobic Contact Surface Absent in Des-Methyl Furan Analogs, with Implications for Target Binding

The 5-methyl group on the furan ring is a key structural feature distinguishing this compound from the broader class of furan-2-yl-methylene hydrazides (e.g., Compound 15 in Kumar et al., which bears an unsubstituted furan) [1]. In the co-crystal structure of β-catenin with PNU-74654, the 5-methylfuran moiety occupies a narrow hydrophobic pocket adjacent to residues K435 and R469, contributing to the observed binding affinity (Kd = 450 nM) [2]. The des-methyl furan analog (Compound 15, 2-chloro-N'-[(E)-(furan-2-yl)methylidene]benzohydrazide) lacks this methyl-mediated hydrophobic contact and, in the same QSAR series, exhibited pMIC values of 1.60 (S. aureus), 2.50 (B. subtilis), 1.60 (E. coli), and 1.40 (A. niger)—corresponding to MIC values in the range of ~3–40 μM depending on the organism [1]. Although direct antimicrobial data for the 5-methylfuran analog have not been independently reported, the methyl group is expected to increase lipophilicity (calculated ΔlogP ≈ +0.5) and may modulate both target binding and membrane permeability relative to the des-methyl comparator [1][2].

hydrophobic interaction furan substitution β-catenin binding medicinal chemistry

Evidence-Backed Application Scenarios for 2-Chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide in Scientific Research and Industrial Procurement


Antimicrobial Hit-to-Lead Optimization Using the 2-Chloro Electron-Withdrawing Advantage

Medicinal chemistry teams pursuing Gram-positive antibacterial lead compounds can prioritize this compound as a scaffold based on the QSAR-validated principle that electron-withdrawing ortho-substituents (–Cl) on the benzohydrazide ring enhance antibacterial activity relative to unsubstituted, methyl-, or methoxy-substituted analogs [1]. The compound serves as a logical starting point for systematic SAR exploration around the 5-methylfuran moiety, where modifications can tune lipophilicity and target selectivity without compromising the chloro-derived electronic advantage [1].

Wnt/β-Catenin Pathway Probe Selectivity Profiling with a Structurally Matched Negative-Control Candidate

For laboratories using PNU-74654 (2-phenoxy analog) as a Wnt/β-catenin inhibitor, the 2-chloro compound represents a structurally matched candidate for use as a selectivity control or negative-control probe—differing only by the replacement of the phenoxy group with a chloro substituent . When tested head-to-head in Wnt-reporter assays (e.g., TOPFlash luciferase in HEK293 or NCI-H295 cells), the 2-chloro analog is predicted to lack meaningful Wnt inhibitory activity, enabling researchers to attribute observed phenotypes specifically to the β-catenin/TCF interaction blockade by PNU-74654 rather than to off-target hydrazone scaffold effects .

Analytical Reference Standard for Quality Control of Benzohydrazide Hydrazone Procurement

The compound's curated spectral fingerprint (2 NMR + 1 GC-MS spectrum in the Wiley KnowItAll library) [2] makes it suitable as an in-house reference standard for verifying the identity and purity of newly synthesized or commercially procured benzohydrazide hydrazone analogs. Its distinct InChIKey and exact mass enable unambiguous LC-MS or GC-MS identification, mitigating the risk of regioisomer mix-ups (e.g., 3-chloro or 4-chloro derivatives) during incoming material release testing [2].

Computational QSAR Model Expansion Using the 5-Methylfuran Substituent as a Novel Descriptor

Computational chemists can incorporate the 5-methylfuran moiety of this compound as a topological/lipophilic descriptor in Hansch-type QSAR models, extending the existing framework developed for the des-methyl furan and benzylidene hydrazide series [1]. The compound bridges a data gap between the unsubstituted furan hydrazides (Kumar et al. panel) and the phenoxy-substituted Wnt inhibitor PNU-74654, providing an intermediate data point for model training and external validation [1].

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